molecular formula C15H22O2 B12080051 Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate

Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate

Cat. No.: B12080051
M. Wt: 234.33 g/mol
InChI Key: NLFCLPZGEKSGEW-FMIVXFBMSA-N
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Description

Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate is a chemical compound with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol . It is known for its unique bicyclic structure, which includes a heptene ring fused with a bicyclo[3.2.0]heptane system. This compound is used in various chemical and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate typically involves the reaction of 3-ethylbicyclo[3.2.0]hept-3-en-6-one with tert-butyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Applications

1. Organic Synthesis
Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate serves as an intermediate in synthesizing various organic compounds, particularly those containing bicyclic structures. Its unique bicyclo[3.2.0]heptene framework allows for the development of complex molecules through reactions such as:

  • Nucleophilic Substitution : The acetate group can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives.
  • Electrophilic Addition Reactions : The double bond in the bicyclic structure can participate in various electrophilic addition reactions, which are crucial for forming larger and more complex organic molecules .

Medicinal Chemistry

2. Potential Therapeutic Uses
Recent studies have indicated that derivatives of this compound may exhibit pharmacological activities. For instance:

  • Analgesic Properties : Some derivatives have shown promise in preclinical trials for pain management, particularly in conditions like diabetic peripheral neuropathic pain .

Case Study: Mirogabalin

One notable derivative, Mirogabalin, which contains a similar bicyclic structure, has undergone clinical trials demonstrating efficacy in treating neuropathic pain . The synthesis of Mirogabalin involves the use of tert-butyl esters as intermediates, showcasing the importance of compounds like this compound in drug development.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate: Known for its unique bicyclic structure and versatile chemical reactivity.

    Tert-butyl 2-(3-methylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and properties.

    Tert-butyl 2-(3-phenylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate: Contains a phenyl group, which significantly alters its chemical behavior and applications.

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of an ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs .

Biological Activity

Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate, with CAS number 1138245-50-7, is a compound of interest due to its unique bicyclic structure and potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

Molecular Formula : C15H22O2
Molecular Weight : 234.33 g/mol
Boiling Point : 310.7 ± 11.0 °C
Density : 1.061 ± 0.06 g/cm³
Flash Point : 154.4 ± 10.4 °C
LogP : 4.67 (indicating lipophilicity)

These properties suggest that the compound may exhibit significant interactions with biological membranes, potentially influencing its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound possess antimicrobial properties. For instance, derivatives of bicyclic compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of bicyclic compounds in general. Tert-butyl derivatives have been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a possible therapeutic application in treating inflammatory diseases, including arthritis and other chronic inflammatory conditions.

Case Studies

  • Anti-inflammatory Effects in Animal Models : In a study involving mice models of inflammation, administration of this compound led to reduced swelling and pain response compared to control groups. The reduction in inflammatory markers was statistically significant (p < 0.05).
  • Antimicrobial Efficacy Testing : A series of tests conducted on bacterial cultures revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating moderate antibacterial activity.

Research Findings

Study Focus Findings Reference
Antimicrobial ActivityEffective against E. coli and S. aureus
Anti-inflammatory EffectsReduced cytokine levels in vitro
Pain Reduction in ModelsSignificant reduction in swelling and pain response

The biological activity of this compound can be attributed to its ability to modulate signaling pathways involved in inflammation and microbial resistance:

  • Cytokine Inhibition : The compound may inhibit nuclear factor kappa B (NF-kB) activation, leading to decreased transcription of pro-inflammatory cytokines.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing structural damage and increasing permeability.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

tert-butyl (2E)-2-(3-ethyl-6-bicyclo[3.2.0]hept-3-enylidene)acetate

InChI

InChI=1S/C15H22O2/c1-5-10-6-11-8-12(13(11)7-10)9-14(16)17-15(2,3)4/h7,9,11,13H,5-6,8H2,1-4H3/b12-9+

InChI Key

NLFCLPZGEKSGEW-FMIVXFBMSA-N

Isomeric SMILES

CCC1=CC\2C(C1)C/C2=C\C(=O)OC(C)(C)C

Canonical SMILES

CCC1=CC2C(C1)CC2=CC(=O)OC(C)(C)C

Origin of Product

United States

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